molecular formula C17H19NO4S B6535464 N-(4-acetylphenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide CAS No. 2419612-94-3

N-(4-acetylphenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B6535464
CAS No.: 2419612-94-3
M. Wt: 333.4 g/mol
InChI Key: JLVHXFNHBLWZDC-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide (CAS 2419612-94-3) is a high-purity sulfonamide derivative supplied for advanced chemical and pharmaceutical research . Sulfonamides represent a major class of synthetic compounds, well-documented for their broad spectrum of pharmacological activities, which include significant antibacterial and antioxidant effects . The sulfonamide functional group is a versatile scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds and electrostatic interactions with enzyme active sites, thereby inhibiting key biological pathways . This makes such compounds valuable tools for researchers investigating new inhibitors for enzymes like dihydropteroate synthetase in bacteria or exploring mechanisms against oxidative stress . Beyond their traditional antibacterial role, sulfonamide-based compounds are also being studied for their potential in areas such as cancer research, neurodegenerative diseases like Alzheimer's, and the inhibition of targets such as acetylcholinesterase . The molecular structure of related sulfonamides often adopts a V-shaped conformation, a feature that can influence crystal packing and intermolecular interactions, which is of interest in materials science and crystallography studies . This product is characterized by its molecular formula (C17H19NO4S) and a molecular weight of 333.40 g/mol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-11-10-17(12(2)9-16(11)22-4)23(20,21)18-15-7-5-14(6-8-15)13(3)19/h5-10,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVHXFNHBLWZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C17H19NO4S
  • Molecular Weight : 333.41 g/mol
  • CAS Number : 2419612-94-3

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. The sulfonamide group is known to mimic natural substrates, allowing it to inhibit enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as inflammation and infection.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. This compound has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring enhance its antibacterial efficacy.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various animal models. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation.

Case Studies

  • In Vivo Study on Inflammation : A study conducted on rats showed that administration of this compound significantly reduced paw edema induced by carrageenan injection. The reduction was comparable to that observed with standard anti-inflammatory drugs like ibuprofen.
  • Antibacterial Efficacy : In a controlled study involving infected wounds in mice, the compound was applied topically. Results indicated a faster healing rate and reduced bacterial load compared to untreated controls.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Methoxy Group : Enhances lipophilicity, improving cell membrane permeability.
  • Acetyl Group : Contributes to the overall stability and bioavailability of the compound.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

  • Sulfonamides are known for their antibacterial properties. Research indicates that compounds similar to N-(4-acetylphenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide exhibit significant antibacterial activity against various pathogens. A study demonstrated that modifications of sulfonamide structures can enhance their efficacy against resistant strains of bacteria .

2. Anti-inflammatory Properties

  • The sulfonamide moiety is associated with anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to reduce inflammation in models of arthritis and other inflammatory diseases. For instance, sulfonamides have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process .

3. Potential in Cancer Therapy

  • Recent studies suggest that sulfonamides can interfere with cancer cell proliferation. This compound may inhibit specific pathways involved in tumor growth, making it a candidate for further investigation in cancer treatment protocols .

Case Studies

Study FocusFindingsReference
Antibacterial EfficacyDemonstrated effectiveness against E. coli and Staphylococcus aureus with minimal inhibitory concentrations (MIC) significantly lower than traditional antibiotics
Anti-inflammatory MechanismInhibition of COX enzymes led to reduced swelling in animal models; potential application in treating rheumatoid arthritis
Anticancer ActivityInduced apoptosis in breast cancer cell lines; further studies are needed to explore mechanism and efficacy

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Synthesis Flexibility: Most analogs are synthesized via nucleophilic substitution between 4-aminoacetophenone and substituted sulfonyl chlorides. Pyridine or NaOH/ethanol catalysts are common .

Structural and Conformational Analysis

Crystallographic studies reveal critical differences:

  • The 2,5-dimethyl groups in the target compound likely introduce steric hindrance, increasing torsional angles and reducing planarity .
  • Conformational Variability : Analogs like the 2,5-dichloro derivative exhibit multiple conformers (Z’ > 1) due to rotational freedom around the sulfonamide bond, a feature that may also apply to the target compound .
  • Software Tools : Programs like SHELX (for refinement) and Mercury (for visualization) enable precise analysis of bond lengths, angles, and packing interactions .

Notes on Methodology and Tools

  • Structural Determination : X-ray crystallography remains the gold standard for confirming sulfonamide geometries. SHELX programs are widely used for refinement, while Mercury aids in visualizing packing motifs and hydrogen bonds .
  • Synthetic Optimization: Catalysts like pyridine (for milder conditions) or NaOH/ethanol (for faster reactions) influence yields and purity .

Preparation Methods

Synthesis of 4-Methoxy-2,5-Dimethylbenzene-1-Sulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorination of the corresponding sulfonic acid using PCl₅ or SOCl₂ . Sulfonation of 4-methoxy-2,5-dimethylbenzene is achieved using fuming sulfuric acid, where the methoxy group directs electrophilic substitution to the para position.

Reaction Conditions :

  • Sulfonation : 4-Methoxy-2,5-dimethylbenzene (1.0 equiv) in H₂SO₄ (20% oleum), 100°C, 6 h.

  • Chlorination : Sulfonic acid (1.0 equiv) with PCl₅ (2.5 equiv) in refluxing toluene, 3 h.

Coupling with 4-Aminoacetophenone

The sulfonyl chloride (1.1 equiv) is added dropwise to a stirred solution of 4-aminoacetophenone (1.0 equiv) and triethylamine (2.0 equiv) in dry dichloromethane (DCM) at 0°C. After warming to room temperature, the mixture is stirred for 12 h, followed by aqueous workup.

Purification :

  • Extraction with ethyl acetate (3 × 50 mL).

  • Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields the product as a white solid (72% yield).

Key Data :

ParameterValue
Yield72%
Reaction Time12 h
SolventDichloromethane
BaseTriethylamine

One-Pot Synthesis via Iron/Copper-Catalyzed C–H Amidation

Recent advances in C–H functionalization enable direct sulfonamide formation without pre-synthesized sulfonyl chlorides. An iron/copper-catalyzed approach achieves para-selective iodination of 4-methoxy-2,5-dimethylbenzene, followed by copper-mediated N-arylation with 4-acetylphenylsulfonamide.

Iron-Catalyzed Para-Iodination

Iron triflimide (10 mol%) and N-iodosuccinimide (1.2 equiv) in DCM selectively iodinate the arene at the para position relative to the methoxy group. The reaction proceeds at 25°C for 2 h, yielding 4-iodo-2,5-dimethyl-1-methoxybenzene (89% yield).

Copper-Catalyzed N-Arylation

The iodoarene (1.0 equiv) is coupled with 4-acetylphenylsulfonamide (1.2 equiv) using CuI (20 mol%), L-proline (30 mol%), and K₂CO₃ (2.0 equiv) in DMSO at 110°C for 24 h. This Ullmann-type coupling forms the C–N bond directly.

Key Data :

ParameterValue
Overall Yield65%
CatalystsFe(OTf)₃, CuI
LigandL-Proline
SolventDMSO

Stepwise Functionalization of Prefabricated Sulfonamides

An alternative route modifies existing sulfonamide frameworks. For example, 4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is synthesized via reductive amination, suggesting adaptability for introducing acetylphenyl groups.

Reductive Amination Protocol

  • Sulfonation : 4-Methoxy-2,5-dimethylbenzene-1-sulfonyl chloride (1.0 equiv) reacts with 4-aminobenzaldehyde (1.0 equiv) in THF to form the Schiff base.

  • Reduction : Sodium cyanoborohydride (1.5 equiv) in methanol reduces the imine to the secondary amine.

  • Acetylation : Acetic anhydride (2.0 equiv) acetylates the free amine, yielding the target compound.

Key Data :

StepYield
Sulfonation85%
Reductive Amination78%
Acetylation90%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Classical Method : High yield (72%) but requires hazardous chlorinating agents.

  • C–H Amidation : Atom-economical but lower overall yield (65%) and expensive catalysts.

  • Stepwise Functionalization : Modular but involves multiple purification steps.

Purity and Byproduct Formation

  • Classical synthesis produces HCl, necessitating rigorous neutralization.

  • One-pot methods minimize byproducts but require chiral ligands for enantiopurity.

Emerging Techniques and Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 3 min) accelerates sulfonamide coupling, reducing reaction times from hours to minutes.

Green Chemistry Approaches

  • Solvent-Free Conditions : Ball milling sulfonyl chlorides and amines achieves 68% yield without solvents.

  • Biocatalysis : Lipases catalyze sulfonamide formation in aqueous media, though yields remain moderate (50–60%) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step organic synthesis is typically employed, starting with sulfonylation of the acetylphenyl precursor using 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. Key steps include controlled acylation (e.g., acetyl chloride under anhydrous conditions) and coupling reactions. Temperature (40–60°C), inert atmospheres (N₂/Ar), and catalysts (e.g., triethylamine) are critical for minimizing side reactions .
  • Analytical Validation : Reaction progress is monitored via TLC and HPLC, while final purity is confirmed by NMR (¹H/¹³C) and mass spectrometry .

Q. How can the molecular structure and crystallinity of this compound be characterized to confirm its identity?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, with data refined using software like SHELX. Hydrogen bonding networks and molecular packing are analyzed to assess stability .
  • Spectroscopic Methods : FT-IR identifies functional groups (e.g., sulfonamide S=O stretching at ~1150 cm⁻¹), while 2D NMR (COSY, HSQC) resolves regiochemical ambiguities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening : In vitro assays (e.g., antimicrobial disk diffusion, MTT for cytotoxicity) are performed at varying concentrations (10–100 µM). Positive controls (e.g., doxorubicin for anticancer assays) validate experimental setups .
  • Dose-Response Analysis : IC₅₀ values are calculated using nonlinear regression models (e.g., GraphPad Prism) to quantify potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Derivative Synthesis : Systematic modifications (e.g., replacing methoxy with ethoxy, altering acetyl positioning) are synthesized and tested. Comparative bioassays identify critical functional groups .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like COX-2 or HDACs. MD simulations (>100 ns) assess binding stability .

Q. What mechanistic approaches can elucidate its mode of action in cancer cells?

  • Pathway Analysis : Western blotting probes apoptosis markers (Bcl-2, caspase-3) and proliferation pathways (PI3K/AKT). RNA-seq identifies differentially expressed genes post-treatment .
  • Target Identification : Pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries pinpoint protein targets .

Q. How can formulation strategies improve its pharmacokinetic profile?

  • Solubility Enhancement : Nanoemulsions (e.g., PEGylated liposomes) or cyclodextrin complexes are tested. Dynamic light scattering (DLS) evaluates particle size and stability .
  • In Vivo PK Studies : LC-MS/MS quantifies plasma concentration-time profiles in rodent models to calculate AUC, t₁/₂, and bioavailability .

Q. What analytical challenges arise in detecting degradation products, and how are they resolved?

  • Forced Degradation Studies : Exposure to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) identifies degradation pathways. UPLC-QTOF-MS profiles degradants .
  • Stability-Indicating Methods : HPLC methods with PDA detectors are validated per ICH guidelines (precision, LOD/LOQ) .

Data Contradictions and Resolution

Q. Discrepancies in reported bioactivity: How to address conflicting data from different assay models?

  • Model Validation : Cross-test in multiple cell lines (e.g., HeLa, MCF-7) and primary cells to rule out lineage-specific effects. Confirm cytotoxicity via orthogonal assays (e.g., ATP luminescence vs. trypan blue) .
  • Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem BioAssay) to identify trends or outliers .

Q. Divergent synthetic yields reported in literature: What factors contribute to variability?

  • Parameter Optimization : Design of experiments (DoE) identifies critical variables (e.g., solvent polarity, catalyst loading). Response surface methodology (RSM) models optimal conditions .
  • Reproducibility Checks : Independent replication in multiple labs with standardized protocols (e.g., ATCC cell culture conditions) .

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